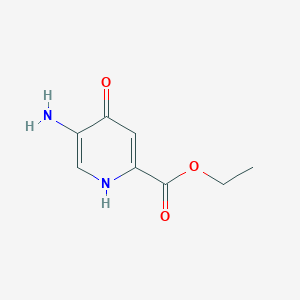
Ethyl 5-amino-4-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-4-hydroxypicolinate: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of picolinic acid, featuring an amino group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of ethyl 5-amino-4-hydroxypicolinate typically begins with commercially available ethyl 5-hydroxypicolinate.
Amination Reaction: The hydroxyl group at the 4-position can be converted to an amino group through a series of reactions involving nitration, reduction, and subsequent functional group transformations.
Reaction Conditions: The nitration step often requires the use of concentrated nitric acid and sulfuric acid under controlled temperatures.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 5-amino-4-hydroxypicolinate can undergo oxidation reactions to form corresponding quinone derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Conditions: Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation Products:
Reduction Products: Reduced derivatives that can serve as intermediates in the synthesis of more complex molecules.
Substitution Products: Functionalized derivatives with diverse applications in medicinal chemistry and material science.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Ethyl 5-amino-4-hydroxypicolinate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It is used in studies related to enzyme activity and protein-ligand interactions.
Industry:
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Ethyl 5-amino-4-hydroxypicolinate and its derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: The compound can interact with various receptors, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Ethyl 5-hydroxypicolinate: A precursor in the synthesis of ethyl 5-amino-4-hydroxypicolinate, differing by the absence of the amino group.
Ethyl 5-amino-4-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 5-amino-4-chloropicolinate: Contains a chlorine atom instead of a hydroxyl group, resulting in distinct reactivity and applications.
Uniqueness:
Functional Group Combination: The presence of both amino and hydroxyl groups on the pyridine ring provides unique reactivity and versatility in chemical transformations.
Versatile Applications: The compound’s ability to participate in diverse chemical reactions makes it valuable in various fields, including medicinal chemistry and material science.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
InChIキー |
MDTUYZGVVLUGAX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
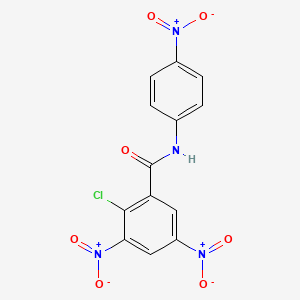
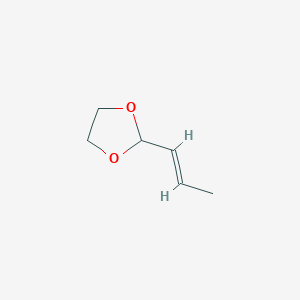
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
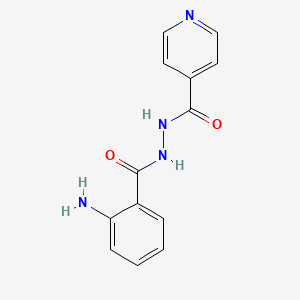
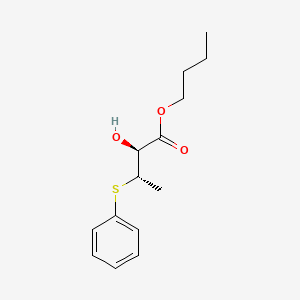
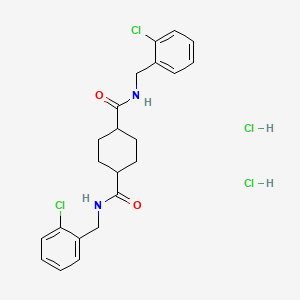
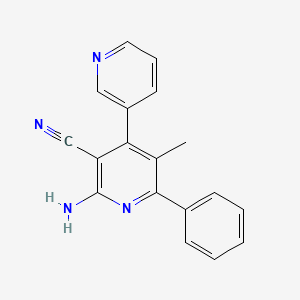
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
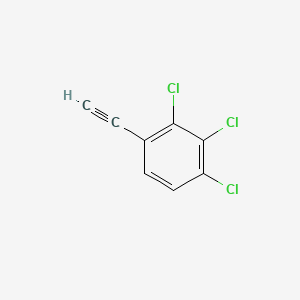
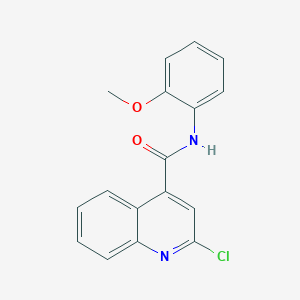
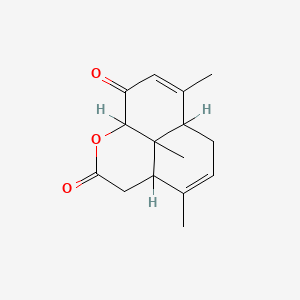
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
